molecular formula C18H19N3O B7471994 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

Cat. No. B7471994
M. Wt: 293.4 g/mol
InChI Key: LIWAGCVWASKRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as NTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTAPA is a derivative of pyrazole and is known to possess significant biological activity.

Mechanism of Action

The mechanism of action of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not well understood. However, it is believed that 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its biological activities by modulating various signaling pathways. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory genes.
Biochemical and Physiological Effects
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to possess significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is also highly soluble in common organic solvents, which makes it easy to handle in lab experiments. However, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not well understood. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied for its toxicity, which makes it difficult to determine its safe dosage.

Future Directions

2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions for research. One of the future directions is to investigate the potential of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another future direction is to study the mechanism of action of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in detail to understand its biological activities better. Furthermore, future research can focus on developing new derivatives of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide possesses significant anti-inflammatory, analgesic, antipyretic, antioxidant, anticancer, antiviral, and antibacterial activities. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions for research, including investigating its potential as a therapeutic agent for various diseases and developing new derivatives with improved biological activities and reduced toxicity.

Synthesis Methods

The synthesis of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-naphthylamine with 4-amino-1,3,5-trimethylpyrazole in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a white crystalline solid. The purity of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields. It has been reported to possess significant anti-inflammatory, analgesic, and antipyretic activities. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to exhibit significant antioxidant and anticancer activities. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to possess significant antiviral and antibacterial activities.

properties

IUPAC Name

2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-18(13(2)21(3)20-12)19-17(22)11-14-8-9-15-6-4-5-7-16(15)10-14/h4-10H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWAGCVWASKRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

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